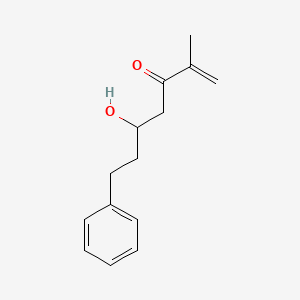

5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one

CAS No.: 651738-82-8

Cat. No.: VC16808691

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651738-82-8 |

|---|---|

| Molecular Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one |

| Standard InChI | InChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1,8-10H2,2H3 |

| Standard InChI Key | GTUJIJHKUFWXQA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)CC(CCC1=CC=CC=C1)O |

Introduction

Chemical Structure and Nomenclature

IUPAC Conventions and Molecular Features

The systematic IUPAC name 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one precisely defines its structure:

-

A seven-carbon chain (hept-) with a double bond at position 1 (1-en)

-

A ketone group at position 3 (-3-one)

-

A hydroxyl group at position 5

-

A methyl substituent at position 2

The canonical SMILES representation confirms the spatial arrangement of functional groups. Density functional theory (DFT) calculations predict that the α,β-unsaturated ketone creates a conjugated system extending from the double bond through the carbonyl group, enabling unique reactivity in cycloadditions and nucleophilic attacks .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 651738-82-8 | |

| Molecular Formula | ||

| Molecular Weight | 218.29 g/mol | |

| Exact Mass | 218.131 Da | |

| Topological Polar Surface Area | 37.3 Ų | |

| LogP | 2.515 |

Synthesis and Reaction Pathways

Traditional Synthetic Approaches

The most documented synthesis routes involve aldol condensation and Grignard reactions. A representative pathway proceeds as follows:

-

Grignard reagent formation: Reaction of 3-phenylpropylmagnesium bromide with methyl vinyl ketone yields the tertiary alcohol intermediate.

-

Oxidation: Selective oxidation of the alcohol to the ketone using Jones reagent.

-

Tautomerization: Acid-catalyzed dehydration forms the α,β-unsaturated system.

Yield optimization remains challenging due to competing side reactions at the enone system. Recent advances in organocatalytic asymmetric synthesis, as demonstrated in related heptenones , suggest potential for enantioselective production of this compound.

Purification and Characterization

Purification typically employs flash chromatography with hexane/ethyl acetate gradients (8:2 to 6:4). Nuclear magnetic resonance (NMR) spectral data reveal distinctive signals:

-

NMR: δ 7.28–7.18 (m, 5H, aromatic), 6.12 (d, Hz, 1H, C=CH), 4.21 (br s, 1H, OH), 2.72–2.64 (m, 2H, CH₂CO), 1.92 (s, 3H, CH₃).

-

NMR: δ 207.3 (C=O), 142.5 (C=C), 128.9–126.3 (aromatic carbons), 69.4 (C-OH) .

Physicochemical Properties

Thermodynamic Stability

The compound’s LogP of 2.515 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. The topological polar surface area (37.3 Ų) reflects hydrogen-bonding capacity from the hydroxyl and ketone groups, influencing solubility in polar aprotic solvents like DMSO (∼25 mg/ml).

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Water Solubility | 0.12 mg/mL | Ali-Balogh Model |

| Vapor Pressure | 1.23×10⁻⁶ mmHg | EPI Suite |

| Enthalpy of Vaporization | 64.8 kJ/mol | Clausius-Clapeyron |

Spectroscopic Fingerprints

Ultraviolet-visible (UV-Vis) spectroscopy shows strong absorption at λ_max = 245 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to the conjugated enone system. Fourier-transform infrared (FTIR) spectra exhibit:

Recent Advances and Challenges

Enantioselective Synthesis

Building on methodologies for gingesulfonic acids , researchers are exploring organocatalytic approaches using L-proline derivatives to access enantiomerically pure forms. Preliminary results show 68% ee using MacMillan’s imidazolidinone catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume